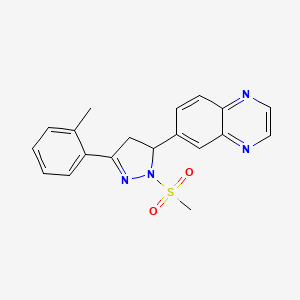

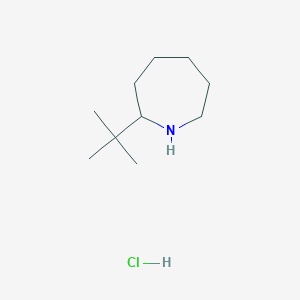

(3-Chlorophenyl)(4-fluorophenyl)methanol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including the use of Grignard reagents, oxidation, and halogenation. For instance, the synthesis of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol involves the reaction of a compound with a Grignard reagent followed by characterization through NMR, IR, and MS spectra, as well as X-ray diffraction crystallography . Similarly, the synthesis of 3-(4-chloro-2-fluoro-5-methoxyphenyl)-1-methyl-5-trifluoromethyl-1H-pyrazole includes steps like halogenation, Grignard reaction, oxidation, and methylation, indicating a complex synthetic route that could be analogous to the synthesis of "(3-Chlorophenyl)(4-fluorophenyl)methanol" .

Molecular Structure Analysis

The molecular structure of related compounds is characterized by the presence of halogen atoms, which significantly influence the intermolecular interactions and crystal packing. For example, the replacement of a fluorine atom with a chlorine atom in a compound can lead to a change in point-group symmetry and the preference for different types of intermolecular interactions, such as hydrogen bonding and halogen bonding . The presence of these interactions is crucial in determining the supramolecular networks and the overall stability of the crystal structure.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analytical techniques. The refractive indices of 3-(4-fluorophenyl)-1-phenylprop-2-en-1-one in different solvent mixtures have been measured, and parameters such as molar refraction, polarizability constant, and molar volume have been calculated . These properties are indicative of the compound's interactions with solvents and can provide insights into the solute-solvent and solvent-solvent interactions. Similarly, the crystal structure and packing of bis(3-chlorophenyl)-[5-methyl-1-(4-methylphenyl)-1,2,3-triazol-4-yl]-methanol are stabilized by intermolecular hydrogen bonding, which is a key factor in determining the physical state and stability of the compound .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Degradation

Research on chlorophenols, such as 3-chlorophenol, which is structurally related to "(3-Chlorophenyl)(4-fluorophenyl)methanol," has shown their moderate toxic effects on mammalian and aquatic life. Chlorophenols can exhibit considerable toxicity upon long-term exposure, especially to fish. Their degradation in the environment depends largely on the presence of adapted microflora, which can biodegrade these compounds. However, their persistence can increase under certain environmental conditions, making their study crucial for environmental protection (K. Krijgsheld & A. D. Gen, 1986).

Methanol Production and Conversion

Methanol, a key component in various chemical reactions, can be produced through the conversion of compounds including chlorophenyls and fluorophenyls. A comprehensive review on hydrogen production from methanol highlights the significance of methanol in sustainable energy systems. It emphasizes the development of copper-based catalysts and novel reactor technologies for efficient methanol conversion, which is pivotal for advancing the hydrogen economy (G. García et al., 2021).

Analytical and Diagnostic Applications

Methanol's use as a chemical marker for assessing the condition of solid insulation in power transformers represents another application. This approach utilizes methanol to monitor cellulosic insulation degradation, offering a non-invasive method for maintaining and improving electrical infrastructure reliability (J. Jalbert et al., 2019).

Catalytic Processes and Chemical Synthesis

The catalytic properties of methanol and its derivatives, including compounds like "(3-Chlorophenyl)(4-fluorophenyl)methanol," are extensively studied for their roles in various chemical syntheses. Research on the catalytic methane-to-methanol conversion process provides insights into reaction mechanisms and identifies key intermediates, enhancing our understanding of efficient catalytic processes (Guanjun Wang & Mingfei Zhou, 2008).

Environmental Remediation

The degradation of chlorinated phenols by zero valent iron and bimetallic systems of iron is a vital area of research. This process offers a promising approach to remediate environmental pollutants, showcasing the importance of studying compounds like "(3-Chlorophenyl)(4-fluorophenyl)methanol" in developing effective cleanup strategies (B. Gunawardana et al., 2011).

Eigenschaften

IUPAC Name |

(3-chlorophenyl)-(4-fluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFO/c14-11-3-1-2-10(8-11)13(16)9-4-6-12(15)7-5-9/h1-8,13,16H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJWABINSTLSRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(C2=CC=C(C=C2)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Chlorophenyl)(4-fluorophenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2501358.png)

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

![1-Bromo-3-dimethylphosphorylbicyclo[1.1.1]pentane](/img/structure/B2501364.png)

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![N-(2,4-dimethoxyphenyl)-2-((1-(4-fluorophenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2501367.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,3-dimethylbutanamide](/img/structure/B2501369.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![2-chloro-5-nitro-N-[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2501374.png)